molecular formula C16H13N3O3S B11702198 Methyl 4-[(5-amino-1,3-benzothiazol-2-yl)carbamoyl]benzoate CAS No. 313233-14-6

Methyl 4-[(5-amino-1,3-benzothiazol-2-yl)carbamoyl]benzoate

Cat. No.: B11702198
CAS No.: 313233-14-6
M. Wt: 327.4 g/mol
InChI Key: SMTPPSNSANMJKU-UHFFFAOYSA-N
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Description

Methyl 4-[(5-amino-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(5-amino-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves multiple steps. One common method is the Knoevenagel condensation reaction, which involves the reaction of 2-mercapto benzothiazole with substituted aldehydes in the presence of a catalyst such as L-proline . This reaction is often carried out in ethanol as a solvent.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-amino-1,3-benzothiazol-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 4-[(5-amino-1,3-benzothiazol-2-yl)carbamoyl]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(5-amino-1,3-benzothiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Properties

CAS No.

313233-14-6

Molecular Formula

C16H13N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

methyl 4-[(5-amino-1,3-benzothiazol-2-yl)carbamoyl]benzoate

InChI

InChI=1S/C16H13N3O3S/c1-22-15(21)10-4-2-9(3-5-10)14(20)19-16-18-12-8-11(17)6-7-13(12)23-16/h2-8H,17H2,1H3,(H,18,19,20)

InChI Key

SMTPPSNSANMJKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3)N

Origin of Product

United States

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